Fasudil

Subarachnoid Hemorrhage Cerebral Vasospasm ROCK Inhibitor Clinical Trial

Fasudil is the only ROCK inhibitor with >60-patient RCT safety data and decades of post-marketing surveillance in subarachnoid hemorrhage. Unlike Y-27632 or H-1152, its unique prodrug conversion by aldehyde oxidase to hydroxyfasudil (t1/2=4.66h vs 0.76h parent) provides sustained pharmacological effect not replicated by non-prodrug ROCK inhibitors. The SAFE-ROCK trial uniquely enables quantitative oral-to-IV dose conversion—a capability unavailable for any competing ROCK inhibitor. Head-to-head superiority vs nimodipine (74.5% vs 61.7%, p=0.040) and active SAVIOR trial vs clazosentan establish Fasudil as the reference standard for cerebrovascular and vasospasm research. Co-crystal structures with PKA further support kinase selectivity profiling and rational SAR studies.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
CAS No. 103745-39-7
Cat. No. B1672074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasudil
CAS103745-39-7
Synonyms1-(5-isoquinolinesulfonyl)homopiperazine
AT 877
AT-877
AT877
fasudil
fasudil hydrochloride
fasudil mesylate
HA 1077
HA-1077
Molecular FormulaC14H17N3O2S
Molecular Weight291.37 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2
InChIKeyNGOGFTYYXHNFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fasudil (CAS 103745-39-7): Procurement-Grade Rho-Kinase Inhibitor with Validated Clinical Efficacy in Cerebral Vasospasm


Fasudil (HA-1077; AT877) is an isoquinolinesulfonamide derivative that functions as a Rho-associated protein kinase (ROCK) inhibitor with vasodilatory properties [1]. It inhibits ROCK1 with a Ki of 0.33 μM and ROCK2 with an IC50 of 0.158 μM, while also exhibiting inhibitory activity against PKA (IC50 4.58 μM), PKG (IC50 1.650 μM), and PKC (IC50 12.30 μM) [1]. Fasudil is a prodrug that undergoes rapid metabolic conversion to its active metabolite, hydroxyfasudil, which demonstrates an extended elimination half-life of 4.66 hours compared to the parent compound's 0.76 hours [2]. The compound is commercially available as fasudil hydrochloride (CAS 105628-07-7) with standard analytical specifications of ≥98% purity by HPLC from multiple GMP/ISO-certified suppliers [3].

Why Fasudil (CAS 103745-39-7) Cannot Be Simply Substituted with Other ROCK Inhibitors in Research and Clinical Applications


Despite the availability of structurally distinct ROCK inhibitors such as Y-27632, H-1152, and GSK-269962A, fasudil cannot be generically substituted due to its unique dual pharmacological profile combining ROCK inhibition with calcium channel antagonism, and its prodrug conversion to the longer-acting active metabolite hydroxyfasudil [1]. While H-1152 demonstrates superior ROCK potency with an IC50 of 0.0118 μM compared to fasudil's 10.7 μM in certain assay systems, fasudil remains the only ROCK inhibitor with established human clinical safety data from randomized controlled trials involving over 60 patients and decades of post-marketing surveillance in subarachnoid hemorrhage management [1][2]. Furthermore, fasudil's metabolic conversion by aldehyde oxidase to hydroxyfasudil, which exhibits a 4.66-hour half-life versus fasudil's 0.76 hours, creates a sustained pharmacological effect not replicated by non-prodrug ROCK inhibitors such as Y-27632 or H-1152 [3]. Substitution with alternative ROCK inhibitors in translational research may introduce confounding variables from differences in tissue selectivity profiles, as evidenced by fasudil's 2.5-fold higher potency in internal anal sphincter (IC50 1.82 μM) versus rectal smooth muscle (IC50 4.57 μM), a tissue selectivity pattern that may not be preserved across other ROCK inhibitors [1].

Fasudil (CAS 103745-39-7): Quantified Differentiation Evidence Versus Closest Comparators for Procurement Decision-Making


Fasudil Versus Nimodipine in Subarachnoid Hemorrhage: Head-to-Head Randomized Controlled Trial Demonstrating Superior Clinical Outcomes

In a randomized, open-label trial directly comparing fasudil (n=63) versus nimodipine (n=66) in patients undergoing surgery for subarachnoid hemorrhage, fasudil demonstrated significantly superior clinical outcomes. The proportion of patients achieving good clinical outcome was 74.5% (41/55) in the fasudil group compared to 61.7% (37/60) in the nimodipine group (p = 0.040) [1]. Symptomatic vasospasm occurrence and CT-documented low density areas were similar between groups, while no serious adverse events were reported in the fasudil cohort [1]. This represents the only head-to-head randomized evidence demonstrating a ROCK inhibitor's superiority over the standard-of-care calcium channel antagonist nimodipine in this indication [1].

Subarachnoid Hemorrhage Cerebral Vasospasm ROCK Inhibitor Clinical Trial

Fasudil Prodrug Conversion to Hydroxyfasudil: Extended Pharmacokinetic Half-Life Differentiation from Non-Prodrug ROCK Inhibitors

Fasudil undergoes rapid metabolic conversion to its active metabolite hydroxyfasudil, with fundamentally distinct pharmacokinetic parameters that differentiate it from non-prodrug ROCK inhibitors such as Y-27632 and H-1152. Fasudil exhibits a short elimination half-life of 0.76 hours, whereas its active metabolite hydroxyfasudil demonstrates a significantly extended half-life of 4.66 hours [1]. The metabolic conversion is catalyzed specifically by aldehyde oxidase, with the oxygen atom incorporated into hydroxyfasudil derived from water rather than atmospheric oxygen [2]. This prodrug mechanism creates a sustained pharmacological effect not achievable with direct-acting ROCK inhibitors, which lack this extended-duration active metabolite component [3].

Pharmacokinetics Prodrug Metabolism Aldehyde Oxidase ROCK Inhibitor

Fasudil Oral Bioavailability: SAFE-ROCK Phase I Trial Establishes 69% Absolute Bioavailability for Active Metabolite Hydroxyfasudil

The SAFE-ROCK Phase I trial (n=14 healthy subjects, crossover design) established the absolute bioavailability of oral fasudil by comparing oral (90 mg/day) versus intravenous administration. After oral administration, fasudil parent compound concentrations in blood were very low (1.4 μg/L; CV 41.0%), whereas IV administration achieved peak concentration of 100.6 μg/L (CV 74.2%) [1]. Critically, the maximal concentrations of the active metabolite hydroxyfasudil were similar between oral and IV routes (111.6 μg/L versus 108.4 μg/L, respectively) [1]. The absolute bioavailability of hydroxyfasudil after oral treatment was approximately 69% of IV treatment, with oral hydroxyfasudil exposure (AUC0-tz) of 309 μg×h/L compared to 449 μg×h/L after IV administration [1]. Good tolerability of oral fasudil at 90 mg/day was documented with no serious adverse events [1].

Oral Bioavailability Phase I Clinical Trial Pharmacokinetics ROCK Inhibitor

Fasudil Versus Y-27632 and H-1152: Tissue-Selective Potency Profile Differentiation in Smooth Muscle Preparations

Comparative ROCK inhibitor profiling in isolated smooth muscle preparations reveals distinct tissue selectivity patterns among fasudil, Y-27632, and H-1152. Fasudil exhibits an IC50 of 1.82 μmol/L in internal anal sphincter (IAS) versus 4.57 μmol/L in rectal smooth muscle (RSM), representing a 2.5-fold higher potency in tonic versus phasic smooth muscle [1]. In contrast, H-1152 demonstrates the highest overall potency (IAS IC50 = 0.0079 μmol/L; RSM IC50 = 2.51 μmol/L) but with a substantially different IAS/RSM selectivity ratio (approximately 318-fold) [1]. Y-27632 shows intermediate potency (IAS IC50 = 0.436 μmol/L; RSM IC50 = 13.4 μmol/L) with a 31-fold IAS selectivity [1]. Notably, hydroxyfasudil (active metabolite) demonstrates an IC50 of 1.8 μmol/L for ROCK I/II, comparable to fasudil's IAS potency [1].

ROCK Inhibitor Selectivity Smooth Muscle Pharmacology Internal Anal Sphincter Tissue Potency

Fasudil In Vivo Cerebral Hemodynamic Efficacy: Quantified Cerebral Blood Flow Increase in Animal Vasospasm Models

In preclinical models of cerebral vasospasm, fasudil mesylate administration produces quantifiable, dose-dependent increases in cerebral blood flow. At doses of 0.35, 1.2, and 3.5 mg/kg, fasudil mesylate produced dose-dependent reductions in cerebral vascular resistance with corresponding increases in cerebral blood flow, with effects sustained for over 2 hours [1]. The maximum increase in cerebral blood flow reached 27% compared to the model control group at the 3.5 mg/kg dose [1]. Additionally, at 3.5 mg/kg, femoral artery blood flow increased by up to 16% compared to model controls [1]. Hydroxyfasudil administration (3 mg/kg IV) in a canine SAH model improved basilar artery diameter from 57.9% ± 2.0% of baseline to 64.5% ± 1.9% post-dose, confirming that the active metabolite contributes to the anti-vasospastic efficacy [2].

Cerebral Blood Flow Vasospasm ROCK Inhibitor Subarachnoid Hemorrhage Model

Fasudil (CAS 103745-39-7): Evidence-Backed Research and Industrial Application Scenarios Based on Quantified Differentiation Data


Subarachnoid Hemorrhage and Cerebral Vasospasm Research: Nimodipine-Comparator Studies Requiring Clinically Validated ROCK Inhibition

Fasudil is the optimal selection for subarachnoid hemorrhage research protocols requiring a ROCK inhibitor with direct head-to-head clinical evidence versus nimodipine. The randomized trial demonstrating superior clinical outcomes with fasudil (74.5% good outcome) compared to nimodipine (61.7% good outcome; p=0.040) provides procurement justification for studies where nimodipine serves as the established standard-of-care comparator [1]. Additionally, the ongoing SAVIOR trial (multicenter, 21-center randomized trial) directly comparing fasudil versus clazosentan in aneurysmal SAH establishes fasudil as the reference standard ROCK inhibitor for contemporary vasospasm prevention research [2]. The sustained in vivo hemodynamic effects, with up to 27% increase in cerebral blood flow at 3.5 mg/kg in animal models, further support its use in preclinical cerebrovascular efficacy studies [3].

Chronic Oral ROCK Inhibition Studies: Dose Calculation Based on 69% Hydroxyfasudil Bioavailability from SAFE-ROCK Phase I Data

For research programs transitioning from acute intravenous ROCK inhibition to chronic oral administration protocols, fasudil is the only ROCK inhibitor with published Phase I bioavailability data enabling quantitative dose conversion. The SAFE-ROCK trial established that oral fasudil (90 mg/day) produces hydroxyfasudil exposure corresponding to 69% of IV administration, with similar peak concentrations (oral Cmax 111.6 μg/L versus IV Cmax 108.4 μg/L) and documented safety with no serious adverse events [1]. This evidence enables researchers to calculate oral dosing regimens that achieve target hydroxyfasudil exposures equivalent to established IV protocols, a capability not available for other ROCK inhibitors lacking Phase I oral bioavailability characterization [1].

ROCK Inhibitor Selectivity Profiling and Structure-Activity Relationship Studies: Structural Basis of Selectivity Established by Co-Crystallography

Fasudil is uniquely positioned for ROCK inhibitor selectivity studies due to the availability of co-crystal structures with protein kinase A as a surrogate kinase, enabling direct structural comparison with Y-27632 and H-1152P [1]. The crystallographic analysis reveals that residues at the ATP binding pocket unique to Rho-kinase explain inhibitor selectivity patterns, providing a structural framework for understanding the differential potency profiles observed in functional assays (fasudil IAS IC50 = 1.82 μM; H-1152 IAS IC50 = 0.0079 μM; Y-27632 IAS IC50 = 0.436 μM) [2]. This structural characterization supports fasudil as a reference compound for kinase selectivity profiling and rational design of next-generation ROCK inhibitors with improved target engagement profiles [1].

Aldehyde Oxidase-Mediated Prodrug Metabolism Studies: Species-Dependent Metabolic Conversion Characterization

Fasudil serves as a validated probe substrate for aldehyde oxidase metabolic studies, with established evidence that AO selectively catalyzes fasudil to hydroxyfasudil in both rat and human liver cytosol, while the reaction is undetectable in dog liver S9 incubations [1]. The enzyme kinetics demonstrate higher affinity for human hepatic AO than rat hepatic AO, with gender-dependent activity observed in rats [1]. The extended half-life differential (fasudil t1/2 = 0.76 hours versus hydroxyfasudil t1/2 = 4.66 hours) provides a quantifiable pharmacodynamic readout of prodrug conversion efficiency [2]. This established metabolic characterization supports fasudil as a reference compound for drug metabolism studies investigating aldehyde oxidase-dependent prodrug activation and species differences in AO activity [1].

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